trans-Fertaric acid

Overview

Description

trans-Fertaric acid: is a hydroxycinnamic acid ester found in wine and grapes. It is formed from ferulic acid bound to tartaric acid. This compound is a metabolite of caftaric acid and is found in plasma, kidney, and urine after caftaric acid has been ingested .

Mechanism of Action

Target of Action

Trans-Fertaric acid (FA) is a derivative of 4-hydroxycinnamic acid . It has been found to exhibit antioxidant, anti-inflammatory, and antibacterial properties . .

Mode of Action

Its antioxidant, anti-inflammatory, and antibacterial properties suggest that it may interact with various cellular components to exert its effects .

Biochemical Pathways

This compound is a metabolite of caftaric acid . After caftaric acid has been fed to rats, Fertaric acid is then found in plasma, kidney, and urine . .

Pharmacokinetics

This compound has low bioavailability and is quickly eliminated from the gastrointestinal tract after oral administration . Its ability to permeate through biological barriers, such as the blood-brain barrier, is also low . These factors limit its clinical use, for example, in the treatment of neurodegenerative diseases such as Alzheimer’s disease . To overcome these limitations, new nanotechnological approaches are being developed to regulate the intracellular transport of ferulic acid .

Result of Action

The cellular physiological effects of this compound have been investigated in the H1299 human lung cancer cell line . .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the bioavailability of ferulic acid is dependent on the thermal treatment of food products . Boiling of whole-grain barley varieties has been observed to enhance the extractability of phenolic acids .

Biochemical Analysis

Biochemical Properties

trans-Fertaric acid plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes and proteins, including matrix metalloproteinases (MMP-2 and MMP-9), which are involved in the degradation of extracellular matrix components. The interaction of this compound with these enzymes results in the inhibition of their activity, thereby reducing the degradation of the extracellular matrix . Additionally, this compound has been shown to increase the levels of reactive oxygen species (ROS) within cells, which can influence various cellular processes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In human lung cancer cells, this compound inhibits cellular proliferation and migration by increasing endogenous ROS levels and causing β-catenin instability . This compound also induces moderate apoptotic cell death at higher concentrations. Furthermore, this compound has been shown to influence cell signaling pathways, such as the phosphorylation of β-catenin, leading to its proteasomal degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant properties and its ability to modulate signaling pathways. This compound binds to and inhibits the activity of MMP-2 and MMP-9, which are crucial for extracellular matrix degradation . Additionally, this compound increases the expression of pro-apoptotic factors such as Bax and decreases the expression of pro-survival factors like survivin . These changes in gene expression contribute to the compound’s anti-proliferative and pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH. It has been noted that this compound remains stable under refrigerated conditions (2-8°C) and is protected from light . Over time, the degradation of this compound can lead to a decrease in its efficacy in inhibiting MMP activity and influencing cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antioxidant and anti-inflammatory properties without significant adverse effects . At higher doses, this compound can induce oxidative stress and apoptosis in cells, leading to potential toxic effects . It is crucial to determine the optimal dosage to balance the beneficial and adverse effects of this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the metabolism of hydroxycinnamic acids. It is formed by the esterification of ferulic acid with tartaric acid and can be further metabolized into other compounds . Enzymes such as esterases and oxidases play a role in the metabolism of this compound, influencing its levels and activity within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The distribution of this compound within tissues is influenced by its affinity for specific transporters and its ability to bind to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . Post-translational modifications and targeting signals may direct this compound to particular organelles, influencing its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Fertaric acid can be synthesized through the esterification of ferulic acid with tartaric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of ferulic acid from natural sources such as rice bran or wheat bran, followed by its esterification with tartaric acid. The process is optimized for large-scale production by using continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: trans-Fertaric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

trans-Fertaric acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

Biology: It is studied for its antioxidant and anti-inflammatory properties.

Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and cancer.

Industry: It is used in the food and beverage industry as a natural antioxidant and preservative

Comparison with Similar Compounds

- trans-Ferulic acid

- p-Coumaric acid

- Caffeic acid

- trans-Cinnamic acid

- Sinapic acid

- Syringic acid

Comparison: trans-Fertaric acid is unique due to its ester linkage between ferulic acid and tartaric acid, which imparts distinct chemical and biological properties. Unlike its parent compound, ferulic acid, this compound has enhanced solubility and stability, making it more suitable for various applications .

Biological Activity

trans-Fertaric acid, a phenolic compound found in various plants, particularly grapes, has garnered attention for its potential health benefits. This article explores the biological activities associated with this compound, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

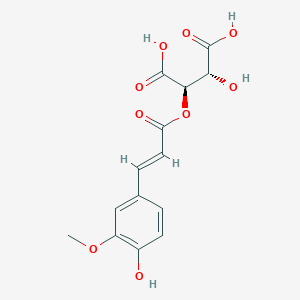

Chemical Structure and Properties

This compound is a dihydroxycinnamic acid derivative, characterized by its chemical formula and a molecular weight of 302.25 g/mol. It is structurally related to other phenolic compounds such as caftaric and ferulic acids, contributing to its diverse biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is critical in preventing cellular damage associated with aging and chronic diseases.

| Study | Method | Findings |

|---|---|---|

| Xu et al. (2021) | DPPH assay | Demonstrated strong free radical scavenging activity . |

| Liu et al. (2019) | ABTS assay | Showed increased antioxidant capacity in vitro . |

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential role in managing inflammatory conditions.

- Case Study : In a study involving HepG2 liver cells, this compound reduced the levels of inflammatory markers significantly, indicating its potential therapeutic application in liver diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial membranes and inhibit growth.

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Inhibition of growth at 100 µg/mL | |

| S. aureus | Effective against biofilm formation |

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Cell Lines Tested :

This compound's effects on cancer cells include:

- Induction of apoptosis through caspase activation.

- Inhibition of migration and adhesion in metastatic cancer cells .

The biological activities of this compound are mediated through several mechanisms:

- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.

- Anticancer Mechanism : Modulation of signaling pathways involved in cell proliferation and apoptosis.

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWXUSFCUBAMFH-WEPHUFDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is trans-fertaric acid and where is it found?

A1: this compound is a phenolic compound found in certain fruits and plants, notably grapes [, , ]. It's often present alongside other related compounds like trans-caftaric acid.

Q2: Is this compound absorbed by the body?

A2: Research suggests that this compound can be absorbed directly, but it's also a product of trans-caftaric acid metabolism. In a rat study, both this compound and its precursor, trans-caftaric acid, were detected in plasma after direct administration of trans-caftaric acid into the stomach []. This indicates that this compound is absorbed and suggests it may also be formed within the body.

Q3: How is this compound detected and measured in research?

A4: Researchers commonly use High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, like Diode Array Detection (DAD) and Mass Spectrometry (MS), to identify and quantify this compound in samples like grapes and biological fluids [, , ]. These techniques provide accurate measurements and can differentiate this compound from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.